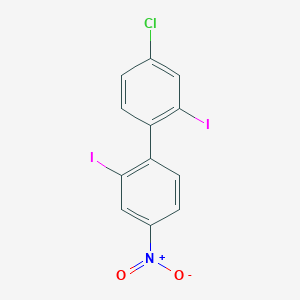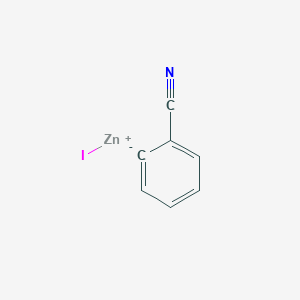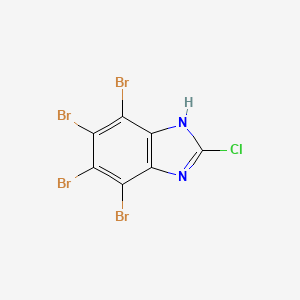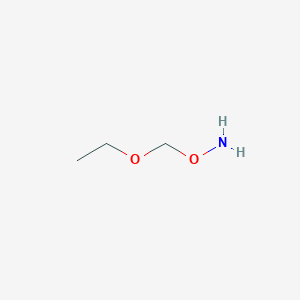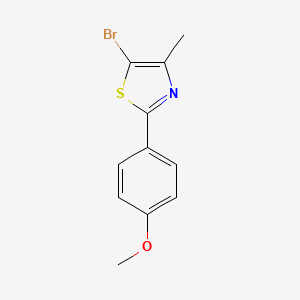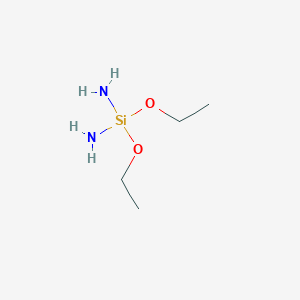
1,1-Diethoxysilanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Diethoxysilanediamine is an organosilicon compound characterized by the presence of two ethoxy groups and two amine groups attached to a silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Diethoxysilanediamine can be synthesized through several methods. One common approach involves the reaction of diethoxysilane with ammonia or primary amines under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Diethoxysilanediamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes or other reduced forms.
Substitution: The ethoxy groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used to replace ethoxy groups with halides.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes and other reduced silicon compounds.
Substitution: Halosilanes and alkylsilanes.
Aplicaciones Científicas De Investigación
1,1-Diethoxysilanediamine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in various organic reactions.
Biology: Investigated for its potential use in the modification of biomolecules and as a component in drug delivery systems.
Medicine: Explored for its potential in developing new therapeutic agents and diagnostic tools.
Industry: Utilized in the production of advanced materials, such as coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of 1,1-Diethoxysilanediamine involves its ability to interact with various molecular targets through its amine and ethoxy groups. These interactions can lead to the formation of stable complexes or the modification of existing molecules. The compound’s reactivity is influenced by the presence of the silicon atom, which can stabilize reactive intermediates and facilitate various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Diethoxyethane: Similar in structure but lacks the amine groups.
1,1-Diaminoethane: Contains amine groups but lacks the ethoxy groups.
1,1-Diethoxysilane: Similar but lacks the amine groups.
Uniqueness
1,1-Diethoxysilanediamine is unique due to the presence of both ethoxy and amine groups attached to a silicon atom. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications. The silicon atom provides additional stability and reactivity, distinguishing it from other similar compounds.
Propiedades
Número CAS |
156444-04-1 |
|---|---|
Fórmula molecular |
C4H14N2O2Si |
Peso molecular |
150.25 g/mol |
Nombre IUPAC |
[diamino(ethoxy)silyl]oxyethane |
InChI |
InChI=1S/C4H14N2O2Si/c1-3-7-9(5,6)8-4-2/h3-6H2,1-2H3 |
Clave InChI |
JQYYNTIMAJOOMP-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](N)(N)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


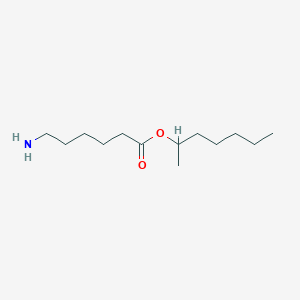
![1,1'-[1,2-Phenylenedi(ethyne-2,1-diyl)]bis(2-ethynylbenzene)](/img/structure/B14260348.png)
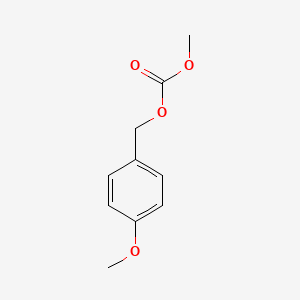
![Benzothiazole, 5-[(1,1-dimethylethyl)thio]-2-methyl-](/img/structure/B14260360.png)


![Ethyl [1-(2-bromoethyl)-2,3-dihydro-1H-indol-2-yl]acetate](/img/structure/B14260382.png)
